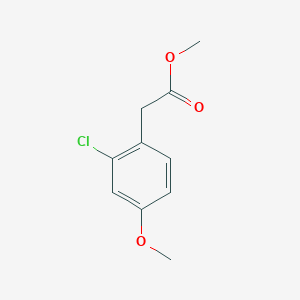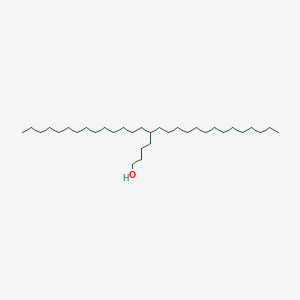
(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid
Overview
Description
(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid is a boronic acid derivative of indenone It is a versatile compound in organic synthesis, known for its utility in various chemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The compound can be synthesized through the boronation of 3-oxo-2,3-dihydro-1H-inden-5-ol using boronic acid derivatives such as bis(pinacolato)diboron in the presence of a suitable catalyst like palladium on carbon (Pd/C) under an inert atmosphere.
Grignard Reaction:
Industrial Production Methods: The industrial production of this compound typically involves large-scale boronation reactions using continuous flow reactors to ensure efficiency and safety. The use of automated systems for the handling of hazardous reagents and the optimization of reaction conditions are common practices in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to borane derivatives.
Substitution: Substitution reactions involving the boronic acid group are common, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts and base conditions.
Major Products Formed:
Oxidation: Formation of indenone derivatives.
Reduction: Formation of borane derivatives.
Substitution: Formation of biaryl compounds through cross-coupling reactions.
Scientific Research Applications
(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid is widely used in scientific research due to its versatility:
Chemistry: It is employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid exerts its effects involves its ability to form stable boronic esters and boronic acids, which can interact with various biological targets. The compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition of specific enzymes involved in disease pathways.
Receptors: Binding to receptors that play a role in cellular signaling.
Comparison with Similar Compounds
Indole-3-boronic acid: Another boronic acid derivative with applications in cross-coupling reactions.
Benzeneboronic acid: A simpler boronic acid used in various organic synthesis reactions.
Phenylboronic acid: A boronic acid derivative used in the detection of saccharides.
Uniqueness: (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid is unique due to its indenone structure, which provides additional stability and reactivity compared to simpler boronic acids. Its ability to participate in a wide range of chemical reactions makes it a valuable tool in organic synthesis.
Properties
IUPAC Name |
(3-oxo-1,2-dihydroinden-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)9/h1,3,5,12-13H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQOFXCMJAXRJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCC2=O)C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726061 | |
| Record name | (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135871-83-8 | |
| Record name | (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![5-{2,5-Bis[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopentylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1508621.png)
